molecular formula C25H21NO5 B2791379 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 306730-00-7

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate

Cat. No.: B2791379
CAS No.: 306730-00-7
M. Wt: 415.445
InChI Key: YOECDDSOMRIUPA-FZSIALSZSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridge connecting two aromatic rings. Its structure includes a 4-(propan-2-yl)phenyl group and a 4-nitrobenzoate ester moiety. The E-configuration of the propenoyl group ensures planarity, influencing conjugation and intermolecular interactions. Chalcones are renowned for their biological activities (e.g., antimicrobial, antitumor) and material science applications (e.g., nonlinear optics) .

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-17(2)19-6-3-18(4-7-19)5-16-24(27)20-10-14-23(15-11-20)31-25(28)21-8-12-22(13-9-21)26(29)30/h3-17H,1-2H3/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECDDSOMRIUPA-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate typically involves a multi-step process:

    Aldol Condensation: The initial step often involves an aldol condensation between 4-isopropylbenzaldehyde and acetophenone to form the intermediate 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol.

    Esterification: The intermediate is then esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, involving:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: For efficient mixing and reaction control.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-aminobenzenecarboxylate.

    Reduction: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol and 4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and aldol condensation reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as those related to inflammation or microbial growth.

    Pathways: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations: Chlorophenyl vs. Propan-2-yl Phenyl

  • Compound : (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (C₁₈H₁₇ClO)
    • Key Differences : Replaces the nitrobenzoate ester with a chlorine atom.
    • Impact :
  • Crystallography : The chlorophenyl derivative exhibits a dihedral angle of 53.5° between aromatic rings, influencing molecular packing .
  • Bioactivity : Chlorine’s moderate electron-withdrawing effect may reduce antileishmanial potency compared to nitro groups, which enhance electrophilicity .

Ester Group Modifications: Carbamates vs. Nitrobenzoates

  • Compound: 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (C₂₃H₁₉NO₄) Key Differences: Substitutes the nitrobenzoate with a phenyl carbamate. Impact:
  • Nematicidal Activity : The carbamate derivative (compound 30) showed 51.8% mortality in M. javanica assays, attributed to the carbamoyloxy group’s hydrogen-bonding capacity .
  • Electronic Effects : The nitro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic biological targets.

Positional Isomerism: Para vs. Meta Substitution

  • Compound: 4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate (C₂₂H₁₄ClNO₅) Key Differences: Nitro and chloro groups are in meta rather than para positions. Impact:
  • Steric and Electronic Effects : Para substitution allows greater conjugation and planarity, enhancing stability and optical properties compared to meta isomers .

Configuration and Ester Variations

  • Compound: 4-[(2Z)-3-[4-(Propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate (C₂₉H₂₆O₄) Key Differences: Features a Z-configuration in the propenoyl chain and a phenylpropenoate ester. Impact:
  • Geometry: The E-configuration in the target compound ensures extended conjugation, critical for nonlinear optical applications .
  • Reactivity: The nitrobenzoate ester’s electron-withdrawing nature may increase susceptibility to nucleophilic attack compared to phenylpropenoates.

Structural and Property Analysis

Table 1: Comparative Structural and Physical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Properties/Activities
Target Compound C₂₅H₂₁NO₅ 4-Nitrobenzoate, isopropylphenyl Not reported High lipophilicity, potential bioactivity
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one C₁₈H₁₇ClO Chlorophenyl, isopropylphenyl 343–345 K Dihedral angle 53.5°, antileishmanial
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate C₂₃H₁₉NO₄ Methoxyphenyl, carbamate Not reported 51.8% nematicidal mortality
2-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate C₂₂H₁₄ClNO₅ Chlorophenyl, nitrobenzoate Not reported Similar structure, lower lipophilicity

Q & A

Q. What are the standard synthetic routes for preparing 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate?

Methodological Answer: The compound is synthesized via a two-step process:

Chalcone Formation : A Claisen-Schmidt condensation between 4-(propan-2-yl)acetophenone and 4-hydroxybenzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Esterification : Reaction of the phenolic –OH group with 4-nitrobenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP or pyridine, to introduce the 4-nitrobenzoate moiety .
Critical Note : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the trans (E)-isomer, confirmed by 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: A multi-spectroscopic approach is employed:

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL-2012) confirms the (E)-configuration, dihedral angles between aromatic rings (~53.5°), and absence of hydrogen bonding, typical of chalcone derivatives .
  • Spectroscopy :
    • 1H^1H-NMR: Doublets at δ 7.3–7.6 ppm for α,β-unsaturated protons (J=1516HzJ = 15–16 \, \text{Hz}) .
    • IR: Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~1520 cm1^{-1} (NO2_2) .
      Data Contradiction Alert : Discrepancies in melting points (e.g., 343–345 K vs. literature) may arise from polymorphic forms or solvent residues, necessitating DSC validation .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Nematicidal Activity : In vitro assays against Meloidogyne javanica using 100–1000 ppm solutions, with mortality rates quantified at 24/48 hours .
  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Staphylococcus aureus and Enterococcus faecalis, with activity linked to the nitro group’s electron-withdrawing effects .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for structurally similar chalcone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., nitro, methoxy, halogen) and correlate with bioactivity. For example:
    • Nematicidal Activity : Methoxy groups at para-positions enhance activity (~72% mortality), while dimethoxy substitutions reduce efficacy (~35%) (Table 1).
    • Antimicrobial Potency : Trifluoromethyl groups increase lipophilicity and membrane penetration, improving MIC values (0.15–5.57 µM) .

Table 1 : Nematicidal Activity of Selected Derivatives (24-hour exposure)

Substituent on Phenyl RingMortality (%) at 1000 ppm
4-Nitro (Target Compound)51.8
4-Methoxy72.0
2,4-Dimethoxy35.0

Resolution Strategy : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., acetylcholinesterase for nematodes) and validate via site-directed mutagenesis .

Q. What advanced techniques optimize crystallization for X-ray diffraction studies of chalcone derivatives?

Methodological Answer:

  • Crystallization Protocol : Slow evaporation from ethanol/acetone mixtures (1:1) at 4°C yields diffraction-quality crystals. Add 5% DMSO to improve solubility .
  • Data Collection : Use Cu-Kα radiation (λ = 1.54184 Å) on an Agilent Eos Gemini diffractometer. Multi-scan absorption correction (CrysAlis PRO) minimizes errors from anisotropic effects .
  • Refinement : SHELXL-2012 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model) with Uiso=1.2UeqU_{iso} = 1.2U_{eq} (C–H) .
    Critical Challenge : Twinning or disorder in the 4-nitrobenzoate group requires iterative refinement with restraints on bond lengths/angles .

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

  • DFT Calculations : Perform at B3LYP/6-311++G(d,p) level to compute hyperpolarizability (β) and dipole moment. The nitro group enhances β due to charge transfer between donor (propan-2-ylphenyl) and acceptor (nitrobenzoate) moieties .
  • Solvatochromic Studies : UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane → DMSO) correlate with calculated excitation energies (TD-DFT) to validate NLO potential .
    Data Limitation : Overestimation of β values in gas-phase calculations necessitates implicit solvent models (e.g., PCM) for accuracy .

Q. What strategies mitigate decomposition during synthetic scale-up of this compound?

Methodological Answer:

  • Reaction Optimization :
    • Use microwave-assisted synthesis (100°C, 20 min) to reduce side reactions (e.g., keto-enol tautomerization) .
    • Replace NaOH with K2 _2CO3_3 in Claisen-Schmidt condensation to minimize hydrolysis of the nitrobenzoate ester .
  • Stabilization : Add radical inhibitors (e.g., BHT) during purification to prevent oxidative degradation of the α,β-unsaturated system .

Q. How do spectroscopic and crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • NOESY NMR : Cross-peaks between the propenoyl β-proton and 4-nitrobenzoate aryl group confirm the (E)-configuration .
  • X-ray vs. IR Discrepancies : Crystallography may show planar carbonyl groups, while IR indicates conjugation with the nitro group. This is reconciled via Hirshfeld surface analysis to assess intermolecular interactions .

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